6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features multiple functional groups, including pyrazole, thiazole, piperidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting with a suitable diketone and hydrazine derivative under acidic or basic conditions.
Synthesis of the thiazole ring: Using a thioamide and α-haloketone in the presence of a base.
Coupling reactions: Connecting the pyrazole and thiazole rings through a piperidine linker using a palladium-catalyzed cross-coupling reaction.
Formation of the pyridazinone ring: Cyclization of a suitable precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the pyrazole or thiazole rings.
Reduction: Reduction reactions could target the pyridazinone ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(phenylmethyl)piperidin-4-yl]pyridazin-3-one: Lacks the thiazole ring.
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one: Has a methyl group instead of a phenyl group on the thiazole ring.
Uniqueness
The presence of both the thiazole and pyrazole rings, along with the piperidine and pyridazinone moieties, makes 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one unique. This combination of functional groups could confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6OS/c1-17-14-18(2)29(26-17)22-8-9-23(31)30(27-22)21-10-12-28(13-11-21)15-20-16-32-24(25-20)19-6-4-3-5-7-19/h3-9,14,16,21H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUAZQMDIYSGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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